molecular formula C11H12BrF2NO B2906989 4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine CAS No. 2248316-16-5

4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine

Cat. No. B2906989
CAS RN: 2248316-16-5
M. Wt: 292.124
InChI Key: OZYWYHIEDDWAHN-UHFFFAOYSA-N
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Description

“4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine” is a chemical compound that contains a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom. The morpholine ring is substituted at the 4-position with a phenyl ring, which in turn is substituted at the 5-position with a bromine atom and at the 2-position with a difluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the morpholine ring and the substituted phenyl ring. The bromine and difluoromethyl substituents on the phenyl ring would likely have a significant impact on the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine and difluoromethyl groups could potentially affect the compound’s polarity, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Without this information, it’s not possible to provide a detailed analysis .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were to be used as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

4-[5-bromo-2-(difluoromethyl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2NO/c12-8-1-2-9(11(13)14)10(7-8)15-3-5-16-6-4-15/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYWYHIEDDWAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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